molecular formula C24H31N5O B2662122 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097903-78-9

1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine

Cat. No.: B2662122
CAS No.: 2097903-78-9
M. Wt: 405.546
InChI Key: OXOSCNPFLVSMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C24H31N5O and its molecular weight is 405.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines are key structural motifs in aminergic G protein-coupled receptors. Research by Möller et al. (2017) showed that connecting a lipophilic moiety to the arylpiperazine core can increase binding affinity and fine-tune functional properties. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists. This discovery has implications for designing novel therapeutics with a focus on G protein-biased partial agonists, demonstrating potential in treating psychiatric disorders like schizophrenia (Möller et al., 2017).

Synthesis and Molecular Docking

Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives. They synthesized a series of compounds and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase, a target protein. This study highlights the potential of these compounds in antimicrobial and antioxidant activities, suggesting their application in developing new therapeutics (Flefel et al., 2018).

Novel Antidepressant Metabolism

Research on Lu AA21004, a novel antidepressant, by Hvenegaard et al. (2012) revealed its metabolic pathways involving various cytochrome P450 enzymes. The study showed how the compound is metabolized into various products, such as a 4-hydroxy-phenyl metabolite and a benzylic alcohol. This insight is crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Anti-tubercular Agents

Srinivasarao et al. (2020) focused on creating anti-tubercular agents, synthesizing and evaluating novel compounds for their activity against Mycobacterium tuberculosis. Their study indicates the promise of these compounds as potent anti-tubercular agents, which is significant given the global challenge of tuberculosis (Srinivasarao et al., 2020).

α1-Adrenoceptor Antagonists

Research by Barbaro et al. (2002) on WB4101-related benzodioxanes, including the synthesis of compounds with a N-alkyl piperazine bearing a cyclic substituent, provided insights into their binding profile at α1- and α2-adrenoceptors. This study helps in understanding the structure-activity relationships for α1-adrenoceptor antagonists, which are important for treating conditions like hypertension (Barbaro et al., 2002).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c30-24(29-15-13-27(14-16-29)18-19-5-2-1-3-6-19)20-9-11-28(12-10-20)23-17-21-7-4-8-22(21)25-26-23/h1-3,5-6,17,20H,4,7-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSCNPFLVSMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.